ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate
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Overview
Description
ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of trifluoromethyl groups and a pyridazinyl moiety suggests that this compound could exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Coupling with Aniline Derivative: The pyridazinyl intermediate is then coupled with an aniline derivative under suitable conditions.
Formation of the Carbamate: The final step involves the formation of the carbamate group using ethyl chloroformate or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or aniline moieties.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The trifluoromethyl groups and the pyridazinyl ring may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given its structural features that are common in many bioactive compounds.
Medicine
The compound could be explored for its therapeutic potential, particularly in areas such as anti-inflammatory, anti-cancer, or antimicrobial research.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,2-trifluoro-1-(4-aminophenyl)-1-(trifluoromethyl)ethylcarbamate
- Ethyl 2,2,2-trifluoro-1-(4-(methylsulfonyl)phenyl)-1-(trifluoromethyl)ethylcarbamate
Uniqueness
What sets ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate apart is the combination of its trifluoromethyl groups and the pyridazinyl moiety, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17F6N5O5S |
---|---|
Molecular Weight |
517.4g/mol |
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate |
InChI |
InChI=1S/C17H17F6N5O5S/c1-3-33-14(29)25-15(16(18,19)20,17(21,22)23)24-10-4-6-11(7-5-10)34(30,31)28-12-8-9-13(32-2)27-26-12/h4-9,24H,3H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
WARAZUWQEANOJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Origin of Product |
United States |
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